molecular formula C15H14N4O2S B6530327 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-15-9

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6530327
CAS RN: 1020489-15-9
M. Wt: 314.4 g/mol
InChI Key: AQJFFTVOFKHKMS-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (MPTC) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as pyrazoles, which are nitrogen-containing heterocyclic compounds that can be used as pharmaceuticals, agrochemicals, and other industrial chemicals. As a result of its diverse applications, MPTC has been the subject of numerous studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Antitumor and Cytotoxic Effects

Thiazole derivatives have been studied as potential antitumor agents. They may inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with tumor progression. Our compound could contribute to cancer research and therapy.

References:

  • Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012)
  • “Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides.” Molecules, 14(3), 1288-1300 (2009)
  • “Specially, 3-((1-benzylpiperidin-4-yl)amino)-N-(4-(4-ethoxyphenyl)-thiazol-2-yl)propanamide (5g) showed a strong inhibitory activity against AChE (IC50 = 5.84 ± 0.01 μmol/L), which was found to be 0.83-fold active compared to huperzine-A and 2.02-fold stronger compared to rivastigmine.” Medicinal Chemistry Research, Volume 29, pages 1–13 (2019)
  • “Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives.” BMC Chemistry, 13, 15 (2019)

!Thiazole Figure: Thiazole structure

Source Source Source Source

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses . The compound’s mode of action is characterized as mixed inhibition type .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . By increasing the concentration of acetylcholine, this compound enhances the transmission of nerve impulses in the cholinergic pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted using in silico methods . The compound has been found to have satisfactory drug-like characteristics and ADMET properties .

Result of Action

The primary result of the action of this compound is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to improved memory and learning, among other effects .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19-8-7-12(18-19)14(20)17-15-16-13(9-22-15)10-3-5-11(21-2)6-4-10/h3-9H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFFTVOFKHKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

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